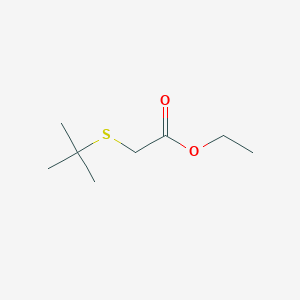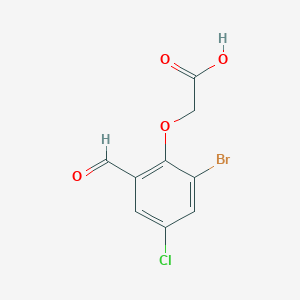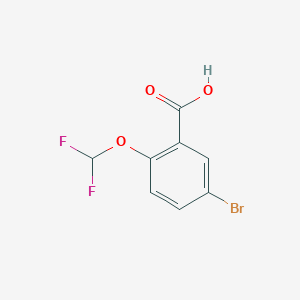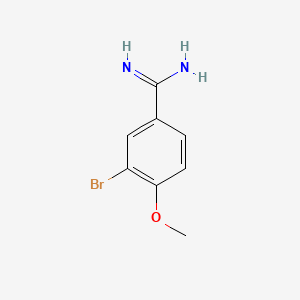
3-Bromo-4-methoxy-benzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Bromo-4-methoxy-benzamidine, is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss 3-Bromo-4-methoxy-benzamidine, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.
Synthesis Analysis
The synthesis of related brominated and methoxy-substituted compounds is well-documented. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been achieved in good yields and characterized spectroscopically . Similarly, a concise synthesis of N-3-substituted derivatives from primary amines and other intermediates using microwave-assisted reactions has been reported, indicating the potential for efficient synthetic routes . The total synthesis of a naturally occurring brominated compound has been achieved starting from a bromo-dimethoxyphenyl precursor . These studies suggest that the synthesis of 3-Bromo-4-methoxy-benzamidine could potentially be carried out using similar strategies, such as halogenation and methoxylation reactions.
Molecular Structure Analysis
Crystal structure analysis is a powerful tool for understanding the molecular geometry of compounds. The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing two-dimensional architectures formed by hydrogen bonds and Br⋯O or π–π interactions . Similarly, the structure of N-hydroxy-5-bromophenyl-2-carboxamidine has been determined, showing a non-coplanar arrangement of the benzene ring and oxime groups . These findings highlight the importance of intermolecular interactions in the solid-state structure of brominated compounds, which would also be relevant for the analysis of 3-Bromo-4-methoxy-benzamidine.
Chemical Reactions Analysis
The reactivity of brominated compounds in various chemical reactions has been explored. For example, the regioselective O-demethylation of aryl methyl ethers has been achieved using BBr3 . This indicates that brominated compounds can participate in selective substitution reactions, which could be applicable to the functionalization of 3-Bromo-4-methoxy-benzamidine. Additionally, the synthesis of hetero annulated carbazoles from bromo-methoxybenzaldehyde suggests that bromo-methoxy compounds can undergo cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxy-substituted compounds are influenced by their molecular structure. The crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate for phenanthridinone synthesis, involves N–H⋯O hydrogen bonds and C-Br⋯π interactions, which could affect its physical properties . The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed using X-ray diffraction and DFT calculations, revealing its molecular geometry and electronic properties . These studies provide a framework for predicting the properties of 3-Bromo-4-methoxy-benzamidine, such as its potential antioxidant activity, which could be inferred from the DPPH free radical scavenging test .
科学的研究の応用
Photodynamic Therapy in Cancer Treatment
The compound 3-bromo-4-methoxy-benzamidine and its derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin et al. (2020) synthesized and characterized a new zinc phthalocyanine substituted with derivatives, including 3-bromo-4-methoxy-benzamidine. This compound exhibited good fluorescence properties and high singlet oxygen quantum yield, making it a suitable Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Development of Novel Oxazol-5(4H)-ones
Research by Rosca (2020) involved synthesizing new oxazolones by reacting derivatives of 3-bromo-4-methoxy-benzamidine. These compounds were tested for cytotoxicity and antimicrobial activity against various bacterial and fungal strains. The study highlighted the potential of these derivatives in developing pharmacologically significant compounds (Rosca, 2020).
Electrochemical Bromination Studies
Kulangiappar et al. (2014) studied the electrochemical bromination of 4-methoxy toluene, which resulted in the formation of 3-bromo 4-methoxy toluene. This study provides insights into the reactions and product yields of such brominated compounds, which can be pivotal in further research involving 3-bromo-4-methoxy-benzamidine (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Antitumor Activity of Derivatives
A study by Murali et al. (2017) synthesized hetero annulated carbazoles, including a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, and tested them for in vitro antitumor activity. The results showed significant growth inhibition in certain cancer cell lines, indicating the potential of 3-bromo-4-methoxy-benzamidine derivatives as antitumor agents (Murali, Sparkes, & Prasad, 2017).
特性
IUPAC Name |
3-bromo-4-methoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H3,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXWXKAEPIJEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408126 |
Source


|
| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxy-benzamidine | |
CAS RN |
687985-65-5 |
Source


|
| Record name | 3-BROMO-4-METHOXY-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


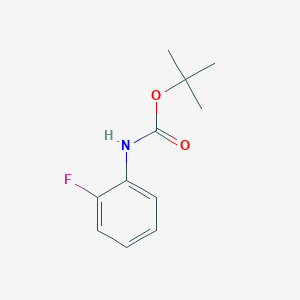
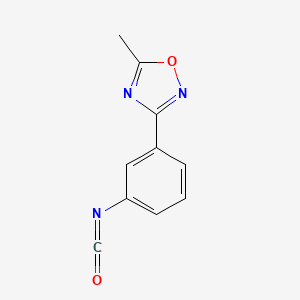
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)

